molecular formula C18H18Cl2N2O2 B3552490 5-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide

5-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide

Cat. No. B3552490
M. Wt: 365.2 g/mol
InChI Key: WPIFZNSFSUJCCZ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common moiety in pharmaceuticals and biologically active compounds . It also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a prevalent structure in many natural products and drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzamide group could undergo reactions typical for amides, such as hydrolysis. The pyrrolidine ring could participate in various reactions typical for amines and cyclic compounds .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Without specific studies, it’s difficult to predict its exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications, particularly in pharmaceuticals or materials science. It could also involve investigating its environmental impact and ways to mitigate any potential hazards .

properties

IUPAC Name

5-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-17-7-4-12(19)10-14(17)18(23)21-13-5-6-16(15(20)11-13)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIFZNSFSUJCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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